Cas no 74531-87-6 (ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate)

ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate structure
74531-87-6 structure
Product Name:ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate
CAS-nummer:74531-87-6
MF:C13H12N2O3S
MW:276.310981750488
CID:1768354
PubChem ID:1861346
Update Time:2025-04-21

ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate Chemische en fysische eigenschappen

Naam en identificatie

    • ethyl oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetate
    • Acetic acid, 2-oxo-2-[(4-phenyl-2-thiazolyl)amino]-, ethyl ester
    • ethyl 2-oxo-2-(4-phenylthiazol-2-ylamino)acetate
    • ethyl 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetate
    • F 1863
    • 74531-87-6
    • ethyl oxo{[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}acetate
    • Acetic acid, ((4-phenyl-2-thiazolyl)amino)oxo-, ethyl ester
    • AKOS037624865
    • DA-03135
    • CHEMBL280302
    • STL362970
    • DTXSID60225535
    • AB00098137-01
    • SCHEMBL11139118
    • (Phenyl-4 thiazolyl-2) oxamate d'ethyle
    • Ethyl ((4-phenyl-2-thiazolyl)amino)oxoacetate
    • (Phenyl-4 thiazolyl-2) oxamate d'ethyle [French]
    • AKOS000624413
    • Ethyl N-(4-phenylthiazol-2-yl)oxamate
    • Oxamic acid, N-(4-phenyl-2-thiazolyl)-, ethyl ester
    • N-(4-Phenyl-thiazol-2-yl)-oxalamic acid ethyl ester
    • STL568613
    • Inchi: 1S/C13H12N2O3S/c1-2-18-12(17)11(16)15-13-14-10(8-19-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16)
    • InChI-sleutel: JSDDXJXVRWCEBV-UHFFFAOYSA-N
    • LACHT: S1C=C(C2C=CC=CC=2)N=C1NC(C(=O)OCC)=O

Berekende eigenschappen

  • Exacte massa: 276.05696
  • Monoisotopische massa: 276.05686342g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 5
  • Complexiteit: 332
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 96.5Ų

Experimentele eigenschappen

  • PSA: 68.29
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